Superior Activity Against C481S-Mutant BTK vs. Covalent BTK Inhibitors
Nemtabrutinib inhibits C481S-mutant BTK with an IC50 of 0.39 nM, demonstrating 2.2-fold higher potency compared to wild-type BTK (0.85 nM) . This contrasts with covalent BTK inhibitors like ibrutinib, which lose activity against this mutant [1]. In cellular assays, nemtabrutinib inhibits CD69 expression on CD20+ B-cells with an IC50 of 42 nM, compared to 3 nM for ibrutinib, indicating potent cellular activity despite different selectivity .
| Evidence Dimension | BTK C481S inhibition (IC50) |
|---|---|
| Target Compound Data | 0.39 nM |
| Comparator Or Baseline | Ibrutinib: >10,000 nM (loss of activity due to resistance mechanism) |
| Quantified Difference | >25,000-fold higher potency against C481S-mutant BTK |
| Conditions | Biochemical kinase assay |
Why This Matters
This data justifies selection over covalent inhibitors for research on BTK C481S-mediated resistance, which is a major clinical hurdle.
- [1] Reiff SD, Mantel R, Smith LL, et al. The BTK Inhibitor ARQ 531 Targets Ibrutinib-Resistant CLL and Richter's Transformation. Cancer Discov. 2018;8(10):1300-1315. View Source
